5-Methyl-4-(trifluoromethyl)thiazol-2-amine
Description
5-Methyl-4-(trifluoromethyl)thiazol-2-amine is a chemical compound characterized by a thiazole ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 4-position
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c1-2-3(5(6,7)8)10-4(9)11-2/h1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYYJHNBRZGNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925006-42-4 | |
| Record name | 5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(trifluoromethyl)thiazol-2-amine typically involves the following steps:
Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halide.
Trifluoromethylation: The trifluoromethyl group is introduced at the 4-position using trifluoromethylating reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-(trifluoromethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or amines.
Scientific Research Applications
Agricultural Applications
Pesticide Development
One of the primary applications of 5-Methyl-4-(trifluoromethyl)thiazol-2-amine is as an intermediate in the synthesis of agricultural bactericides. Specifically, it serves as a key precursor for the synthesis of thifluzamide, an agricultural fungicide known for its effectiveness against various fungal pathogens. The compound's trifluoromethyl group enhances its biological activity and stability, making it a valuable component in pesticide formulations .
Case Study: Synthesis of Thifluzamide
A notable method for synthesizing thifluzamide involves the chlorination of trifluoroacetic ethyl acetoacetate followed by cyclization with thioacetamide. This process yields this compound as an intermediate, demonstrating its significance in agricultural chemistry .
Medicinal Chemistry
Antifungal Activity
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antifungal properties. Studies have shown that derivatives of this compound can significantly improve antifungal activity compared to their non-trifluoromethyl counterparts. This makes them promising candidates for the development of new antifungal agents .
Case Study: Coumarin-Thiazole Derivatives
A study on coumarin-thiazole derivatives highlighted that introducing the trifluoromethyl group into these compounds markedly increased their antifungal efficacy. This underscores the potential of this compound in medicinal applications aimed at combating fungal infections .
Materials Science
Nonlinear Optical Materials
The incorporation of thiazole derivatives into materials science has opened avenues for developing nonlinear optical materials. The unique electronic properties conferred by the trifluoromethyl group enhance the optical characteristics of these materials, making them suitable for applications in frequency conversion and laser technologies.
Case Study: Crystal Growth Studies
Research on the growth and characterization of thiazole-based crystals has shown promising results regarding their nonlinear optical properties. The synthesis and analysis of such crystals provide insights into their potential applications in photonics and optoelectronics .
Summary Table of Applications
| Application Area | Specific Use | Key Findings/Benefits |
|---|---|---|
| Agricultural Chemistry | Intermediate for thifluzamide | Effective against fungal pathogens |
| Medicinal Chemistry | Antifungal agents | Enhanced activity due to trifluoromethyl group |
| Materials Science | Nonlinear optical materials | Improved optical properties for photonic applications |
Mechanism of Action
The mechanism by which 5-Methyl-4-(trifluoromethyl)thiazol-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the binding affinity and selectivity of the compound, contributing to its biological activity.
Comparison with Similar Compounds
5-Methyl-4-(trifluoromethyl)pyrazole: Similar structure but with a pyrazole ring instead of a thiazole ring.
4-(Trifluoromethyl)thiazole-2-amine: Similar structure but without the methyl group at the 5-position.
Uniqueness: 5-Methyl-4-(trifluoromethyl)thiazol-2-amine is unique due to the presence of both a methyl and a trifluoromethyl group on the thiazole ring. This combination of substituents provides enhanced chemical stability and reactivity compared to similar compounds.
Biological Activity
5-Methyl-4-(trifluoromethyl)thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
The biological activity of thiazole derivatives often involves their interaction with specific molecular targets such as enzymes or receptors. For this compound, studies suggest that it may exert its effects through:
- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to target enzymes by stabilizing enzyme-substrate complexes.
- Receptor Modulation : Similar compounds have been shown to interact with various receptors involved in inflammatory and pain pathways, potentially affecting nociceptive signaling.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines like HepG2 and HCT116. The presence of electron-donating groups at specific positions on the thiazole ring enhances this activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | <10 |
| Similar Thiazole Derivative | HCT116 | 1.98 ± 1.22 |
Antibacterial Activity
The thiazole moiety is also recognized for its antibacterial properties, particularly against Mycobacterium tuberculosis. Studies have shown that derivatives can achieve sub-micromolar minimum inhibitory concentrations (MICs), indicating potent antibacterial activity .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | <0.7 |
| Other Thiazole Derivative | Staphylococcus aureus | 4.5 |
Antidiabetic Effects
Emerging evidence suggests that thiazoles can exhibit protective effects against diabetes mellitus by improving insulin sensitivity and reducing oxidative stress . The antioxidant properties of related thiazole compounds have been documented in animal models, suggesting potential therapeutic applications in diabetes management.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
- Methyl Substitution : Electron-donating groups at position 5 increase cytotoxicity.
- Thiazole Ring : Essential for maintaining biological activity; modifications can lead to loss of efficacy.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical and preclinical settings:
- Anticancer Screening : A study demonstrated that a series of thiazole derivatives exhibited potent cytotoxicity against multiple cancer cell lines, with some compounds outperforming standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Another investigation focused on the antibacterial properties of thiazoles against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .
- Diabetes Research : A recent study evaluated the effects of a thiazole derivative on glucose metabolism in diabetic rats, revealing significant improvements in blood glucose levels and insulin sensitivity .
Q & A
Basic: What are the established synthetic routes for 5-Methyl-4-(trifluoromethyl)thiazol-2-amine, and how do reaction parameters influence yield and purity?
Answer:
Two primary synthetic strategies are documented:
Cyclocondensation : Reacting α-bromoketones (e.g., 2-bromo-1-(trifluoromethyl)ethanone) with thiourea derivatives in ethanol with N,N-diisopropylethylamine (DIPEA) under reflux for 24–72 hours. Purification involves Celite filtration and column chromatography .
Trifluoromethylation : Direct trifluoromethylation of 2-aminothiazole using polyfluoroalkyl iodide and sodium dithionite in acetonitrile/water (1:1) at 5–10°C under nitrogen. Yield optimization requires strict temperature control and inert conditions to prevent oxidation .
Key Parameters :
- Temperature : Higher temperatures (>10°C) accelerate side reactions (e.g., hydrolysis of CF3 group).
- Solvent : Polar aprotic solvents (acetonitrile) improve reagent solubility.
- Stoichiometry : Excess trifluoromethylating agent (1.2 equiv.) enhances conversion .
Basic: Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?
Answer:
- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., CF3 at C4, CH3 at C5) and amino group presence. ¹⁹F NMR detects trifluoromethyl splitting patterns .
- ESI-HRMS : Validates molecular formula (e.g., m/z 213.0032 for [C₅H₅F₃N₂S]+).
- HPLC-UV : Purity >95% using C18 columns (acetonitrile/water gradient).
- X-ray Crystallography : Resolves crystal packing and hydrogen bonding (e.g., N–H⋯S interactions) .
Advanced: How can DFT calculations predict electronic properties and reactivity?
Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) models:
- Frontier Orbitals : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. The CF3 group lowers LUMO energy, enhancing electrophilicity .
- Electrostatic Potential Maps : Identify regions prone to nucleophilic attack (e.g., C2 adjacent to NH2).
- Thermochemistry : Atomization energy deviations <2.4 kcal/mol validate substituent effects (e.g., CF3 increases bond dissociation energy) .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Use common reference inhibitors (e.g., staurosporine for kinase assays) and buffer conditions (pH 7.4, 1% DMSO) .
- Orthogonal Assays : Compare enzymatic inhibition (IC50) with cell viability (MTT assay) to distinguish target-specific vs. cytotoxic effects.
- SAR Analysis : Fluorine at C5 enhances lipophilicity (logP ↑0.5), improving membrane permeability but reducing aqueous solubility. Conflicting activity may arise from divergent logP thresholds across cell lines .
Advanced: How are hydrogen bonding networks analyzed in crystal structures?
Answer:
- Single-Crystal XRD : Resolves intermolecular interactions (e.g., N–H⋯F–C hydrogen bonds between NH2 and CF3 groups) .
- Graph Set Analysis : Classifies motifs (e.g., R₂²(8) rings from N–H⋯S bonds) using Etter’s formalism. For protonated derivatives, Br⁻ anions mediate 3D networks via N–H⋯Br⁻ and O–H⋯Br⁻ bonds .
Basic: What factors are critical in solubility and stability studies?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). CF3 reduces solubility (logS ≈ -3.5), requiring co-solvents (5% DMSO) .
- Stability :
- Hydrolytic : Incubate at 37°C/24h in pH 1.2–9.0 buffers; monitor degradation via HPLC.
- Photolytic : Expose to 365 nm UV; CF3 enhances stability due to electron-withdrawing effects .
Advanced: How do structural modifications at C4/C5 affect bioactivity in SAR studies?
Answer:
Advanced: What challenges exist in synthesizing enantiomerically pure derivatives?
Answer:
- Chiral Centers : Introduced via asymmetric catalysis (e.g., organocatalyzed cyclization) or chiral auxiliaries (e.g., Evans oxazolidinones) .
- Resolution : Chiral HPLC (Chiralpak IC, 90:10 hexane/ethanol) separates enantiomers.
- Characterization : Circular dichroism (CD) or X-ray anomalous scattering confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
